molecular formula C6H4BrFO2 B574072 3-Bromo-6-fluorobenzene-1,2-diol CAS No. 186589-83-3

3-Bromo-6-fluorobenzene-1,2-diol

Cat. No. B574072
CAS RN: 186589-83-3
M. Wt: 206.998
InChI Key: KDNIPXAMGPMTEU-UHFFFAOYSA-N
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Description

3-Bromo-6-fluorobenzene-1,2-diol is a chemical compound with the CAS Number: 186589-83-3 . It has a molecular weight of 207 and its IUPAC name is 3-bromo-6-fluorobenzene-1,2-diol . The compound is typically in the form of a yellow to brown liquid .


Synthesis Analysis

The synthesis of 3-Bromo-6-fluorobenzene-1,2-diol could potentially involve electrophilic aromatic substitution . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 3-Bromo-6-fluorobenzene-1,2-diol is represented by the linear formula C6H4BrFO2 . The InChI Code for this compound is 1S/C6H4BrFO2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H .


Physical And Chemical Properties Analysis

3-Bromo-6-fluorobenzene-1,2-diol is a yellow to brown liquid . Its molecular weight is 207 , and its linear formula is C6H4BrFO2 .

Scientific Research Applications

  • Organometallic Chemistry : Fluorobenzenes, such as fluorobenzene (FB) and 1,2-difluorobenzene (1,2-DiFB), are used as solvents in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, making them weakly bind to metal centres. This property allows them to be used as non-coordinating solvents or readily displaced ligands in organometallic reactions (Pike, Crimmin, & Chaplin, 2017).

  • Electrophilic Ipso Substitution : Fluorobenzenes can undergo electrophilic ipso substitution. For example, bromodesilylation of difluorophenyltrimethylsilanes leads to bromodifluorobenzenes. This process shows that ipso desilylation in the fluoroaromatic series follows a pattern similar to that in hydrocarbon analogues, indicating a potential pathway for modifying compounds like 3-Bromo-6-fluorobenzene-1,2-diol (Coe, Stuart, & Moody, 1998).

  • Electrochemical Fluorination : Halobenzenes, including fluorobenzenes, can be fluorinated electrochemically. The process involves cathodic dehalogeno-defluorination and leads to the formation of various fluorinated compounds (Horio et al., 1996).

  • Spectroscopic Studies : Compounds like 1-bromo-3-fluorobenzene have been studied using FT-IR, FT-Raman, and UV spectroscopy to understand the influence of halogen atoms on the geometry of benzene and its vibrational modes (Mahadevan, Periandy, Karabacak, & Ramalingam, 2011).

  • Photofragmentation Studies : Ultraviolet photodissociation studies of compounds like 1-bromo-3-fluorobenzene provide insights into the effects of halogen substitution on the energy distribution and photofragmentation mechanisms (Gu et al., 2001).

properties

IUPAC Name

3-bromo-6-fluorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNIPXAMGPMTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20667134
Record name 3-Bromo-6-fluorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20667134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

186589-83-3
Record name 3-Bromo-6-fluorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20667134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Bromo-6-fluoro-2-hydroxybenzaldehyde (9.0 g, 41 mmol, prepared according to Castro, Alfred C.; Depew, Kristopher M.; Grogan, Michael J.; Holson, Edward B.; Hopkins, Brian T.; Johannes, Charles W.; Keaney, Gregg F.; Koney, Nii O.; Liu, Tao; Mann, David A.; Nevalainen, Marta; Peluso, Stephane; Perez, Lawrence Blas; Snyder, Daniel A.; Tibbitts, Thomas T., WO 2008024337 A2) was stirred in 1.0 M NaOH (47 mL) and treated with hydrogen peroxide (6%; 49 g, 86 mmol). External cooling was applied to keep the temperature controlled below 50° C. After 2 h total stirring, the mixture was stirred with a solution of NaHSO3 in 50 mL water and extracted with ethyl acetate (2×75 mL). The combined extracts were washed with saturated NaCl (20 mL), dried (Na2SO4) and evaporated. The catechol derivative, as a dark orange liquid, was carried to the next step without further purification (8.9 g, qt): EIMS m/z 206.
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